molecular formula C2H6Na2O9S2 B3028803 Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate CAS No. 332360-05-1

Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate

Cat. No.: B3028803
CAS No.: 332360-05-1
M. Wt: 284.2 g/mol
InChI Key: JQYGKJGYGOFFIK-UHFFFAOYSA-L
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Description

Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate (CAS: 517-21-5) is a sulfonic acid derivative with the molecular formula C₂H₄Na₂O₈S₂ and a molecular weight of 266.16 g/mol . It is commonly referred to as glyoxal sodium bisulfite adduct or disodium 1,2-dihydroxyethane-1,2-disulfonate monohydrate. Structurally, it consists of two sulfonate groups (-SO₃⁻Na⁺) and two hydroxyl groups (-OH) on adjacent carbon atoms, forming a diol disulfonate complex (HOCH₂CH(OH)SO₃Na) with one water molecule of hydration .

Properties

IUPAC Name

disodium;1,2-dihydroxyethane-1,2-disulfonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O8S2.2Na.H2O/c3-1(11(5,6)7)2(4)12(8,9)10;;;/h1-4H,(H,5,6,7)(H,8,9,10);;;1H2/q;2*+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYGKJGYGOFFIK-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(O)S(=O)(=O)[O-])(O)S(=O)(=O)[O-].O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Na2O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583414
Record name Sodium 1,2-dihydroxyethane-1,2-disulfonate--water (2/1/1)
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Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6057-38-1, 332360-05-1
Record name Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate
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Record name Sodium 1,2-dihydroxyethane-1,2-disulfonate--water (2/1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 1,2-dihydroxyethane-1,2-disulphonate hydrate
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Record name DISODIUM 1,2-DIHYDROXY-1,2-ETHANEDISULFONATE MONOHYDRATE
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Biological Activity

Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate (commonly referred to as disodium ethanedisulfonate) is a sulfonic acid derivative notable for its unique chemical structure and diverse biological activities. This article explores its biological activity, synthesis methods, applications, and relevant research findings.

Chemical Structure and Properties

Disodium 1,2-dihydroxy-1,2-ethanedisulfonate has the molecular formula C2H4O8S2C_2H_4O_8S_2 and a molecular weight of approximately 284.173 g/mol. The compound features two sulfonate groups and two hydroxyl groups attached to a two-carbon backbone, which contributes to its reactivity and functional versatility in biochemical applications .

Biological Activities

Research indicates that disodium ethanedisulfonate exhibits several significant biological activities:

  • Protein Crosslinking : It serves as a bifunctional crosslinking agent, facilitating the formation of covalent bonds between proteins. This property is particularly useful in biochemical assays and the development of biomaterials.
  • Antimicrobial Activity : Studies suggest that this compound may possess antimicrobial properties, making it a candidate for use in pharmaceuticals and agricultural applications .
  • Receptor Activity : Disodium ethanedisulfonate has been shown to interact with various biological receptors, potentially influencing cellular signaling pathways .

Synthesis Methods

Disodium 1,2-dihydroxy-1,2-ethanedisulfonate can be synthesized through several methods. Key techniques include:

  • Chemical Synthesis : Utilizing starting materials such as sodium bisulfite and glyoxal under controlled conditions to yield high-purity products.
  • Modification of Existing Compounds : Derivatives can be created by modifying the existing sulfonate or hydroxyl groups to enhance specific biological activities or improve stability.

Case Studies

  • Crosslinking in Protein Studies :
    • A study demonstrated the effectiveness of disodium ethanedisulfonate in crosslinking proteins for structural analysis. The resulting protein complexes showed enhanced stability and facilitated crystallization for X-ray diffraction studies.
  • Antimicrobial Efficacy :
    • Research conducted on various bacterial strains indicated that disodium ethanedisulfonate exhibited significant bactericidal activity, suggesting its potential use as an antimicrobial agent in clinical settings .
  • Interaction with Biological Receptors :
    • Investigations into the receptor-binding capabilities of disodium ethanedisulfonate revealed its ability to modulate signaling pathways in cellular models, indicating its potential role in therapeutic applications .

Applications

Disodium 1,2-dihydroxy-1,2-ethanedisulfonate has diverse applications across various fields:

  • Pharmaceuticals : As a crosslinking agent in drug formulation and delivery systems.
  • Biotechnology : In protein engineering and the development of biomaterials.
  • Agriculture : Potential use as an antimicrobial agent in crop protection products.

Comparative Analysis

The following table summarizes the unique features of disodium ethanedisulfonate compared to similar compounds:

Compound NameMolecular FormulaUnique Features
Disodium 1,2-dihydroxy-1,2-ethanedisulfonateC₂H₄O₈S₂·2NaDual functional groups (sulfonates and hydroxyls)
Sodium bisulfiteNaHSO₃Primarily used as a preservative
Sodium sulfiteNa₂SO₃Commonly used in food preservation
Glyoxal sodium bisulfite hydrateC₂H₆Na₂O₈S₂Used in textile processing and as a disinfectant

Comparison with Similar Compounds

Key Properties:

  • Physical State : Hard crystals with a faint SO₂ odor .
  • Solubility : Freely soluble in water, practically insoluble in alcohol .
  • Applications : Used in pharmaceuticals to form edisylate salts for drug formulations due to its strong acidity and stability .

Comparison with Structurally Similar Compounds

1,2-Ethanedisulfonic Acid (Parent Acid)

  • CAS : 110-04-3 (dihydrate) .
  • Molecular Formula : C₂H₆O₆S₂ (anhydrous); C₂H₁₀O₈S₂ (dihydrate).
  • Molecular Weight : 218.20 g/mol (anhydrous); 266.24 g/mol (dihydrate).
  • Structure : The free acid form (HO₃S-CH₂-CH₂-SO₃H) lacks sodium ions and hydration .
  • Properties : A diprotic sulfonic acid with extreme acidity (pKa < 1), used to prepare salts like disodium edisylate .
  • Applications : Pharmaceutical intermediate for salt formation, contrasting with the sodium salt’s direct use in drug formulations .

Key Difference: The disodium monohydrate salt is more water-soluble and less corrosive than the parent acid, making it preferable for pharmaceutical applications .

Diethyl Ethane-1,2-Disulfonate

  • CAS: Not explicitly listed, but structurally related to esters in .
  • Molecular Formula : C₆H₁₄O₆S₂ .
  • Molecular Weight : 270.30 g/mol.
  • Structure : Ethane backbone with two ethyl sulfonate ester groups (-SO₃-OCH₂CH₃).
  • Properties : Likely less water-soluble than the sodium salt due to hydrophobic ethyl groups. Sulfonate esters are typically reactive alkylating agents .
  • Applications : Used in organic synthesis for introducing sulfonate groups, unlike the disodium salt’s role in stabilizing APIs .

Key Difference : The sodium salt’s ionic nature enhances solubility and biocompatibility, whereas the ester form is more suited for chemical synthesis.

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

  • CAS : 842-18-2 .
  • Molecular Formula : C₁₀H₆K₂O₇S₂.
  • Molecular Weight : 372.49 g/mol.
  • Structure : Naphthalene ring substituted with hydroxyl (-OH) and two sulfonate (-SO₃⁻K⁺) groups at positions 1,3, and 7.
  • Properties : Higher molecular weight and aromaticity compared to the ethane-based disodium salt. Likely exhibits UV absorbance due to the naphthalene ring.
  • Applications : Used in dyes and surfactants, differing from the pharmaceutical focus of the disodium salt .

Key Difference : The aromatic backbone of this compound confers distinct optical and industrial applications, unlike the aliphatic disodium salt.

Disodium Deceth Sulfosuccinate

  • CAS: Not explicitly listed in evidence.
  • Molecular Formula : Complex polyether chain with sulfosuccinate groups (e.g., C₁₄H₂₆Na₂O₈S) .
  • Structure : Contains a polyoxyethylene (deceth) chain linked to a sulfosuccinate group (-SO₃⁻Na⁺).
  • Properties : Amphiphilic surfactant with high foaming capacity.
  • Applications : Anionic surfactant in detergents and personal care products, contrasting with the disodium salt’s role in drug stabilization .

Key Difference : The polyether chain in sulfosuccinate enhances surfactant properties, whereas the disodium salt’s compact structure aids in salt formation.

Research Findings and Implications

  • Pharmaceutical Utility : The disodium salt’s ability to form stable edisylate salts is critical for enhancing drug solubility and bioavailability, a feature absent in esters or aromatic sulfonates .
  • Solubility vs. Reactivity : While the disodium salt is water-soluble and biocompatible, sulfonate esters like diethyl ethane-1,2-disulfonate are more reactive but less suited for biomedical use .
  • Industrial vs. Medical Use : Aromatic and polymeric sulfonates (e.g., naphthalene derivatives, sulfosuccinates) dominate industrial applications, whereas the disodium salt is niche in pharmaceuticals .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign peaks for the ethanedisulfonate backbone (δ 4.2–4.5 ppm for hydroxyl protons; δ 70–75 ppm for sulfonate-attached carbons).
  • FTIR : Confirm S=O stretches (1190–1220 cm⁻¹) and O–H bonds (broad band ~3400 cm⁻¹).
  • XRD : Monoclinic crystal structure (space group P2₁/c) validates the monohydrate form via unit cell parameters .

Advanced
Synchrotron XRD resolves subtle hydration state variations (e.g., dihydrate vs. monohydrate). Solid-state NMR (¹⁷O, ²³Na) probes sodium coordination and hydrogen-bonding networks. Thermal analysis (TGA-DSC) quantifies water content (theoretical 6.8% for monohydrate) and decomposition pathways .

How can titration methods quantify disodium 1,2-dihydroxy-1,2-ethanedisulfonate in complex matrices?

Basic
Acid-base titration with standardized HCl (0.1 M) neutralizes the sulfonate groups. Endpoint detection via potentiometry (pH 4.5–5.0) ensures accuracy in aqueous samples. Interference from free sulfites is mitigated by prior oxidation with H₂O₂ .

Advanced
Ion-pair HPLC with UV detection (λ = 210 nm) separates the compound from matrix ions (e.g., sulfate, phosphate). For trace analysis, ICP-MS quantifies sodium (Na²⁺) with a detection limit of 0.1 ppb. Validation via spike-recovery experiments (90–110% recovery) is critical .

What role does this compound play in organic synthesis or coordination chemistry?

Basic
It serves as a sulfonating agent for aldehydes and ketones, forming stable bisulfite adducts. In coordination chemistry, the sulfonate groups chelate transition metals (e.g., Fe³⁺, Cu²⁺), enabling applications in catalysis or metal recovery .

Advanced
In asymmetric catalysis, its chiral sulfonate groups induce enantioselectivity in Pd-catalyzed cross-couplings. Mechanistic studies (DFT calculations) reveal how sodium coordination modulates ligand geometry and reactivity .

How should researchers address discrepancies in reported solubility or stability data?

Basic
Solubility varies with hydration state: the monohydrate is freely soluble in water (850 g/L at 20°C) but insoluble in ethanol. Stability studies under controlled humidity (40–60% RH) prevent deliquescence or dehydration .

Advanced
High-throughput screening (HTS) identifies polymorphs or hydrate forms under varying conditions (e.g., temperature, solvent). Accelerated stability testing (40°C/75% RH for 6 months) coupled with PXRD detects phase transitions. Conflicting data often arise from unaccounted hydration states or impurities .

What safety protocols are essential for handling this compound?

Basic
Use PPE (gloves, goggles) to avoid skin/eye contact. Store in airtight containers at 15–25°C, away from oxidizers. Spills are neutralized with NaHCO₃ and rinsed with water. Acute toxicity (LD₅₀ >5000 mg/kg) suggests low systemic risk .

Advanced
Long-term exposure risks (e.g., sulfite sensitivity) require workplace air monitoring (NIOSH Method 6004). Thermal decomposition releases SO₂; mitigate with fume hoods and SO₂ scrubbers. Ecotoxicity assays (Daphnia magna LC₅₀) guide waste disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate
Reactant of Route 2
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate

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